3-Aminopyridine-2-carbothioamide
Overview
Description
3-Aminopyridine-2-carbothioamide (also known as 2-aminopyridine-3-carbothioamide ) is a chemical compound with the molecular formula C₆H₇N₃S and a molecular weight of 153.20 g/mol . It falls within the class of aminopyridines, which are heterocyclic compounds containing a pyridine ring substituted with an amino group. The carbothioamide functional group adds a sulfur atom to the pyridine ring, resulting in its unique structure .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amino group (NH₂) and a carbothioamide group (CSNH₂) attached. The sulfur atom bridges the nitrogen and carbon atoms, resulting in a unique five-membered heterocyclic ring. The compound’s structure is crucial for understanding its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Its reactivity depends on the functional groups attached to the pyridine ring and the sulfur atom. For instance, it can serve as a building block for the synthesis of other organic molecules or be modified to create derivatives with specific properties .
Mechanism of Action
- In the context of ribonucleotide reductase inhibition , 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine®), a derivative of 3-aminopyridine-2-carbothioamide, acts as a small molecule inhibitor of ribonucleotide reductase. This enzyme plays a crucial role in DNA synthesis and repair, making it a potential target for cancer therapy .
Properties
IUPAC Name |
3-aminopyridine-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSYBYHENEZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627157 | |
Record name | 3-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-12-6 | |
Record name | 3-Aminopyridine-2-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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